molecular formula C14H11N3O2 B1489712 2-(4-methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one CAS No. 55364-62-0

2-(4-methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one

Cat. No. B1489712
CAS RN: 55364-62-0
M. Wt: 253.26 g/mol
InChI Key: ADZQXJOJGTXZFS-UHFFFAOYSA-N
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Description

“2-(4-methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one” is a chemical compound with the CAS Number: 55364-62-0 and a molecular weight of 253.26 .


Synthesis Analysis

The synthesis of pyrano[2,3-d]pyrimidine-2,4-dione derivatives, which are structurally similar to the compound , has been reported . The synthesis involved a series of reactions, including the incorporation of active moieties such as halo compounds, pyrazolo, pyrano, pyrimido, and pyrido-derivatives with active methylene groups in thiobarbituric acid derivatives .


Molecular Structure Analysis

The molecular structure of “2-(4-methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one” can be represented by the InChI Code: 1S/C14H11N3O2/c1-19-10-6-4-9(5-7-10)12-16-13-11(14(18)17-12)3-2-8-15-13/h2-8H,1H3,(H,15,16,17,18) .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(4-methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one” are not available, related compounds such as pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been synthesized and evaluated for their inhibitory activity towards PARP-1 .

Its molecular weight is 253.26 .

Scientific Research Applications

Eco-friendly Synthesis and Corrosion Inhibition

Some derivatives of 2-(4-methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one have been synthesized and evaluated for their corrosion inhibition properties for carbon steel in acidic solutions. These compounds act as mixed-type inhibitors and their efficiency increases with concentration. The adsorption of these compounds follows the Langmuir adsorption isotherm, showing excellent agreement between theoretical and experimental data (Abdallah, Shalabi, & Bayoumy, 2018).

Antimicrobial Activity

Derivatives of this compound have been synthesized and shown to possess good inhibitory effects against various microorganisms. The synthesis involved reaction with Lawesson's reagent to produce various pyrimido[5′,4′:5,6]pyrano[2,3‐d][1,3,2]thiazaphosphinine derivatives, which displayed significant antimicrobial activities (Younes, Mohamed, & Albayati, 2013).

Synthesis and Biological Activities

Research has also focused on synthesizing novel oxo pyrimido pyrimidine derivatives from the compound, leading to products with potential pharmacological and biological activities. These synthesized compounds have shown promising yields and structural diversity, indicating their versatility in chemical synthesis and potential applications in medicinal chemistry (Jadhav et al., 2022).

Antifungal Activity

Additionally, new pyrido[2,3-d]pyrimidine derivatives synthesized from the compound have been tested for antifungal activity. The results indicated significant activities for some of the synthesized compounds, highlighting the potential for developing new antifungal agents (Hanafy, 2011).

properties

IUPAC Name

2-(4-methoxyphenyl)-3H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-19-10-6-4-9(5-7-10)12-16-13-11(14(18)17-12)3-2-8-15-13/h2-8H,1H3,(H,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZQXJOJGTXZFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=CC=N3)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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